Delavinone

Colorectal Cancer Ferroptosis PKCδ

Select Delavinone for its specific PKCδ inhibition and ferroptosis induction, not found in generic Fritillaria alkaloids. Essential for reproducible CRC research, as validated in AOM/DSS models with known mouse PK. Ideal as a reference standard for Fritillaria authentication via LC-MS/MS. Choose this compound for targeted mechanistic studies and supply chain integrity.

Molecular Formula C27H43NO2
Molecular Weight 413.6 g/mol
Cat. No. B12416197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDelavinone
Molecular FormulaC27H43NO2
Molecular Weight413.6 g/mol
Structural Identifiers
SMILESCC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)C
InChIInChI=1S/C27H43NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-25,29H,4-14H2,1-3H3/t15-,16+,17-,18-,19+,20+,21-,22+,23-,24+,25-,27+/m0/s1
InChIKeyMWBJDDYEYGDWCZ-ATGPSCQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Delavinone: Cerveratrum-Type Steroidal Alkaloid Procurement for Oncology and Chemical Biology Research


Delavinone (Sinpeinine A) is a cerveratrum-type steroidal alkaloid (C27H43NO2, MW 413.64) naturally occurring in Fritillaria species including F. delavayi, F. cirrhosa, F. pallidiflora, and F. yuminensis . It belongs to a family of isosteroidal alkaloids used in traditional Chinese medicine for antitussive and expectorant applications [1]. Notably, delavinone lacks a hydroxyl group at the C-20 position, a structural feature that distinguishes it from many in-class alkaloids such as imperialine and may influence its unique biological profile [2].

Delavinone vs. Imperialine, Peimine, and Chuanbeinone: Why Substitution Risks Experimental Failure in CRC Ferroptosis Research


Although delavinone shares a common steroidal alkaloid scaffold with imperialine, peimine, and chuanbeinone, its specific mechanism of action is distinct and cannot be assumed for analogs. Delavinone is a direct inhibitor of Protein Kinase C delta (PKCδ), leading to decreased Nrf2 phosphorylation and subsequent ferroptosis induction [1]. In contrast, imperialine and peimine are reported to exert anti-inflammatory and antitussive effects via PI3K/AKT/NF-κB modulation, not PKCδ inhibition . Chuanbeinone, while exhibiting antitumor activity, acts through apoptosis induction and angiogenesis inhibition rather than ferroptosis . Crucially, the key study that identified delavinone's ferroptosis mechanism explicitly screened peimine and its analogs and found delavinone to be the most potent in inhibiting CRC cell proliferation and inducing ferroptosis markers, underscoring that this activity is not a class-wide property [1]. Substituting delavinone with a generic Fritillaria alkaloid would compromise experimental reproducibility and mechanistic interpretation in ferroptosis-focused oncology research.

Delavinone Procurement Justification: Head-to-Head and Cross-Study Comparator Data for Ferroptosis and PKCδ Research


Delavinone vs. Peimine and Analogs: Superior CRC Cell Proliferation Inhibition in a Comparative Screening Study

In a direct comparative study evaluating peimine and its analogs for anti-CRC activity, delavinone was identified as the most potent compound among the tested series. The study explicitly states: 'Among the compounds, delavinone significantly inhibited CRC cell proliferation' [1]. While exact IC50 values are not provided in the abstract, the qualitative superiority over peimine and other analogs is a key finding. Delavinone also uniquely increased cellular lipid ROS levels, MDA accumulation, and GSH depletion—hallmarks of ferroptosis—which were reversed by the ferroptosis inhibitors DFO and Fer-1, confirming mechanism specificity [1]. This contrasts with peimine, which primarily acts via PI3K/Akt/mTOR and LINC00659/miR-760 pathways, not PKCδ inhibition [2][3].

Colorectal Cancer Ferroptosis PKCδ Nrf2 Comparative Pharmacology

Delavinone vs. Chuanbeinone: Differential Mechanism—Ferroptosis Induction vs. Apoptosis/Angiogenesis Inhibition

Delavinone's mechanism is precisely defined as PKCδ inhibition leading to ferroptosis [1]. In contrast, chuanbeinone, another isosteroidal alkaloid from Fritillaria, exhibits antitumor activity through a completely different mechanism: induction of apoptosis (characterized by increased caspase-3 expression) and inhibition of tumor angiogenesis . This mechanistic divergence is critical: delavinone is a tool compound for studying PKCδ/Nrf2/GPX4 signaling and ferroptosis, whereas chuanbeinone is an apoptosis/angiogenesis modulator. No evidence suggests chuanbeinone induces ferroptosis.

Mechanism of Action Ferroptosis Apoptosis CRC PKCδ

Delavinone In Vivo Efficacy: AOM/DSS-Induced CRC Mouse Model Tumor Reduction

Delavinone's anticancer activity is validated in vivo. In an AOM/DSS-induced colorectal carcinogenesis mouse model, delavinone administration notably hindered tumor development and exhibited a pronounced pro-ferroptosis effect [1]. This in vivo efficacy data, combined with the mechanistic insights, supports its use in preclinical CRC studies. In contrast, while chuanbeinone also shows in vivo antitumor activity, its mechanism differs (apoptosis/angiogenesis) .

In Vivo Colorectal Cancer AOM/DSS Ferroptosis Preclinical

Delavinone Pharmacokinetics in Mice: Oral Bioavailability of 12.4% Enables In Vivo Studies

A validated UPLC-MS/MS method quantified delavinone pharmacokinetics in mice following intravenous (1.0 mg/kg) and oral (2.5, 10.0 mg/kg) administration [1]. The absolute oral bioavailability was calculated to be 12.4% [1]. While this is relatively low, it provides a defined baseline for oral dosing regimens. Comparative PK data for imperialine or peimine in mice are not readily available, making delavinone one of the few Fritillaria alkaloids with established mouse PK parameters, thereby reducing experimental uncertainty in in vivo dosing [1].

Pharmacokinetics Oral Bioavailability AUC UPLC-MS/MS In Vivo

Delavinone as a Chemical Marker for Fritillaria Species Authentication and Quality Control

In an LC-MS/MS chemometric study differentiating Fritillariae cirrhosae bulbus (FCB) from Fritillariae pallidiflorae bulbus (FPB), delavinone was identified as one of four key marker compounds for species discrimination [1]. The study quantified nine steroidal alkaloids across 66 samples (49 FCB, 17 FPB) and used multivariate analysis to confirm delavinone's utility as a diagnostic marker [1]. This application highlights delavinone's value beyond pharmacology: it serves as a reference standard for botanical authentication and quality control in traditional medicine and natural product research.

Chemical Marker Authentication Fritillaria Quality Control LC-MS/MS

Delavinone: Optimal Use Cases Driven by Comparative Evidence


Scenario 1: Colorectal Cancer Ferroptosis Research

Use delavinone as a positive control or tool compound to induce ferroptosis in CRC cell lines and mouse models. Its validated mechanism via PKCδ inhibition and Nrf2 downregulation makes it a superior choice over analogs like peimine or chuanbeinone, which act through different pathways. The established in vivo efficacy in AOM/DSS models and the known mouse PK profile further support its selection for preclinical studies focused on ferroptosis [1][2].

Scenario 2: Botanical Authentication and Quality Control

Employ delavinone as a reference standard in LC-MS/MS-based chemometric analysis for the authentication of Fritillaria species, particularly for differentiating F. cirrhosae bulbus from F. pallidiflorae bulbus. Its identification as a key marker compound ensures reliable species discrimination, supporting quality control in traditional Chinese medicine supply chains [3].

Scenario 3: Pharmacokinetic and Drug Metabolism Studies

Utilize delavinone in pharmacokinetic and ADME studies where a well-characterized steroidal alkaloid is required. The published UPLC-MS/MS method and mouse PK parameters (including 12.4% oral bioavailability) provide a robust foundation for investigating the absorption, distribution, and metabolism of Fritillaria alkaloids, reducing method development time and experimental variability [2].

Scenario 4: Chemical Biology and Kinase Inhibitor Profiling

Incorporate delavinone into chemical biology screens targeting PKCδ or Nrf2 signaling. Its specific inhibition of PKCδ kinase activity and subsequent impact on Nrf2 phosphorylation and nuclear translocation make it a valuable tool for dissecting these pathways, distinct from broader-spectrum alkaloids like imperialine that modulate PI3K/AKT/NF-κB [1].

Technical Documentation Hub

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37 linked technical documents
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